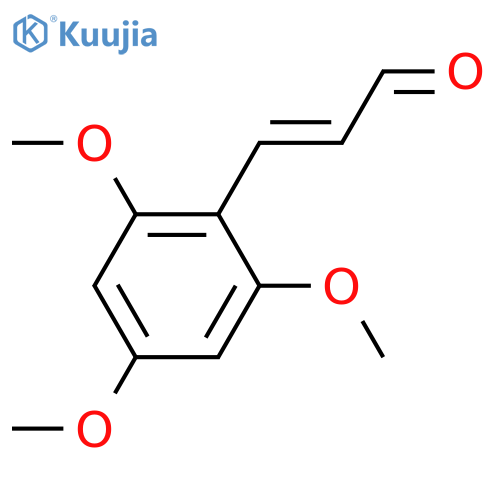

Cas no 261967-09-3 (3-(2,4,6-trimethoxyphenyl)prop-2-enal)

3-(2,4,6-trimethoxyphenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

-

- 2-Propenal, 3-(2,4,6-trimethoxyphenyl)-, (2E)-

- 3-(2,4,6-trimethoxyphenyl)prop-2-enal

- 261967-09-3

- EN300-1853065

- SCHEMBL20266294

-

- インチ: InChI=1S/C12H14O4/c1-14-9-7-11(15-2)10(5-4-6-13)12(8-9)16-3/h4-8H,1-3H3/b5-4+

- InChIKey: ZHRKDNDVZCPRBF-SNAWJCMRSA-N

- ほほえんだ: COC1=CC(=C(C(=C1)OC)C=CC=O)OC

計算された属性

- せいみつぶんしりょう: 222.08920892g/mol

- どういたいしつりょう: 222.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 44.8Ų

3-(2,4,6-trimethoxyphenyl)prop-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1853065-1.0g |

3-(2,4,6-trimethoxyphenyl)prop-2-enal |

261967-09-3 | 1g |

$785.0 | 2023-05-23 | ||

| Enamine | EN300-1853065-2.5g |

3-(2,4,6-trimethoxyphenyl)prop-2-enal |

261967-09-3 | 2.5g |

$810.0 | 2023-09-18 | ||

| Enamine | EN300-1853065-0.05g |

3-(2,4,6-trimethoxyphenyl)prop-2-enal |

261967-09-3 | 0.05g |

$348.0 | 2023-09-18 | ||

| Enamine | EN300-1853065-5.0g |

3-(2,4,6-trimethoxyphenyl)prop-2-enal |

261967-09-3 | 5g |

$2277.0 | 2023-05-23 | ||

| Enamine | EN300-1853065-0.5g |

3-(2,4,6-trimethoxyphenyl)prop-2-enal |

261967-09-3 | 0.5g |

$397.0 | 2023-09-18 | ||

| Enamine | EN300-1853065-10g |

3-(2,4,6-trimethoxyphenyl)prop-2-enal |

261967-09-3 | 10g |

$1778.0 | 2023-09-18 | ||

| Enamine | EN300-1853065-0.25g |

3-(2,4,6-trimethoxyphenyl)prop-2-enal |

261967-09-3 | 0.25g |

$381.0 | 2023-09-18 | ||

| Enamine | EN300-1853065-5g |

3-(2,4,6-trimethoxyphenyl)prop-2-enal |

261967-09-3 | 5g |

$1199.0 | 2023-09-18 | ||

| Enamine | EN300-1853065-0.1g |

3-(2,4,6-trimethoxyphenyl)prop-2-enal |

261967-09-3 | 0.1g |

$364.0 | 2023-09-18 | ||

| Enamine | EN300-1853065-10.0g |

3-(2,4,6-trimethoxyphenyl)prop-2-enal |

261967-09-3 | 10g |

$3376.0 | 2023-05-23 |

3-(2,4,6-trimethoxyphenyl)prop-2-enal 関連文献

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

3-(2,4,6-trimethoxyphenyl)prop-2-enalに関する追加情報

Comprehensive Overview of 3-(2,4,6-Trimethoxyphenyl)prop-2-enal (CAS No. 261967-09-3): Properties, Applications, and Industry Insights

3-(2,4,6-Trimethoxyphenyl)prop-2-enal, identified by its CAS number 261967-09-3, is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This α,β-unsaturated aldehyde derivative features a trimethoxyphenyl moiety, which contributes to its unique reactivity and potential applications. The compound's molecular structure combines aromaticity with an electrophilic prop-2-enal group, making it a versatile intermediate in synthetic chemistry.

Recent studies highlight the growing demand for 3-(2,4,6-trimethoxyphenyl)prop-2-enal in drug discovery programs, particularly as a building block for bioactive molecules. Its methoxy-substituted phenyl ring enhances lipid solubility, a critical factor in optimizing drug bioavailability—a key focus area for researchers addressing challenges in drug delivery systems. The compound's conjugated double bond system also enables diverse chemical transformations, including Michael additions and cyclization reactions.

In the context of green chemistry trends, synthetic approaches to CAS 261967-09-3 have evolved to incorporate catalyst-free reactions and solvent-free conditions. These methodologies align with industry demands for sustainable chemical processes, a topic frequently searched in academic databases. Analytical characterization techniques such as HPLC purity analysis and NMR structural confirmation are essential for quality control, reflecting the compound's use in high-value applications.

The 2,4,6-trimethoxy substitution pattern confers distinctive electronic effects that influence the compound's behavior in photochemical reactions. This property has sparked interest in materials science, where researchers explore its potential in organic electronics and photosensitizers. Stability studies under various pH conditions and thermal analyses provide crucial data for formulation scientists working on performance chemicals.

From a commercial perspective, 3-(2,4,6-trimethoxyphenyl)prop-2-enal suppliers emphasize batch-to-batch consistency and regulatory compliance, addressing concerns frequently raised in procurement discussions. The compound's structure-activity relationships continue to be investigated, particularly in relation to natural product analogs containing similar phenylpropenal scaffolds. These studies contribute to the growing body of knowledge about structure-based drug design principles.

Ongoing research explores the compound's potential in flavor and fragrance applications, where its aromatic aldehyde characteristics may offer novel olfactory profiles. Safety evaluations including skin sensitization tests and ecotoxicological assessments follow standard REACH compliance protocols, ensuring responsible handling throughout the supply chain. These aspects are particularly relevant to formulators seeking alternative synthetic intermediates with favorable safety profiles.

Advanced computational chemistry approaches, including molecular docking simulations, have been employed to predict the interactions of 261967-09-3 with biological targets. Such in silico studies complement experimental research and accelerate the identification of promising lead compounds. The compound's logP value and other physicochemical parameters are routinely calculated to guide medicinal chemistry optimization efforts.

In analytical method development, GC-MS quantification protocols for 3-(2,4,6-trimethoxyphenyl)prop-2-enal have been refined to achieve sub-ppm detection limits, addressing quality control requirements in fine chemical production. The compound's chromatographic behavior and mass fragmentation patterns are well-documented, supporting its identification in complex matrices—a common challenge discussed in analytical chemistry forums.

Patent literature reveals innovative applications of CAS 261967-09-3 in specialty polymer formulations, where its crosslinking potential enhances material properties. These developments align with industrial needs for high-performance additives, a trending topic in material science publications. Scale-up considerations for multi-kilogram synthesis have been addressed through continuous flow chemistry approaches, demonstrating the compound's compatibility with modern process intensification strategies.

As regulatory landscapes evolve, documentation for 3-(2,4,6-trimethoxyphenyl)prop-2-enal now includes comprehensive impurity profiling and genotoxicity screening data. These updates respond to heightened quality expectations in GMP manufacturing environments. The compound's role in multistep syntheses continues to expand, particularly in constructing heterocyclic frameworks prevalent in pharmacologically active compounds.

261967-09-3 (3-(2,4,6-trimethoxyphenyl)prop-2-enal) 関連製品

- 1504-74-1(2-Methoxycinnamaldehyde)

- 60125-24-8(3-(2-methoxyphenyl)prop-2-enal)

- 1429181-40-7(1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine)

- 2680832-77-1(2-cyclohexyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid)

- 941832-04-8(N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide)

- 1133115-36-2(3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline)

- 57136-15-9(Isoxazole, 5-nitro-3-phenyl-)

- 250358-46-4(3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide)

- 2229545-55-3(ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate)

- 2640889-24-1(3-Chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine)